4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
Description
4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a synthetic organic compound that features a bromine atom, a mercapto group, a pyridinyl group, and a triazole ring
Properties
IUPAC Name |
4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5OS/c15-11-3-4-12(21)10(6-11)8-17-20-13(18-19-14(20)22)9-2-1-5-16-7-9/h1-8,21H,(H,19,22)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXNIVXCOYQNGT-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction.
Attachment of the mercapto group: This can be done through thiolation reactions.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution.
Final assembly: The final compound is assembled through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Disulfides: From oxidation of the mercapto group.
Reduced triazoles: From reduction reactions.
Substituted phenols: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and pyridinyl group could facilitate binding to specific sites, while the mercapto group might participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the pyridinyl group.
2-((3-Mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks the bromine atom.
4-Bromo-2-((3-mercapto-4H-1,2,4-triazol-4-yl)imino)methylphenol: Lacks both the pyridinyl group and the bromine atom.
Uniqueness
The presence of the bromine atom, mercapto group, pyridinyl group, and triazole ring in 4-BR-2-(((3-MERCAPTO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL makes it unique. These functional groups can confer specific chemical reactivity and biological activity, making the compound versatile for various applications.
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